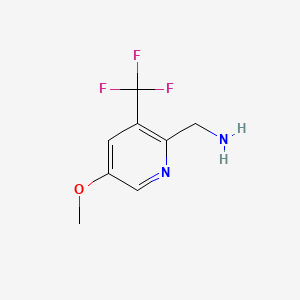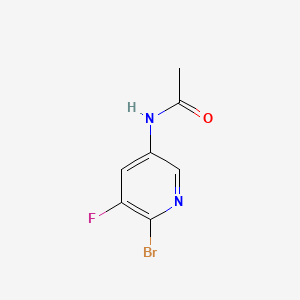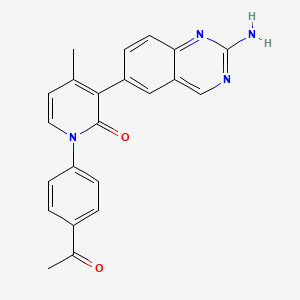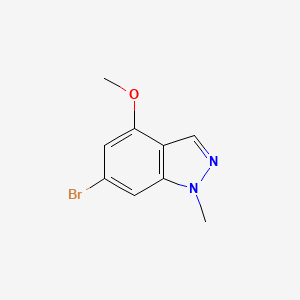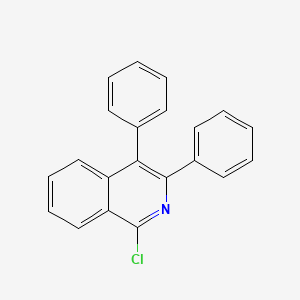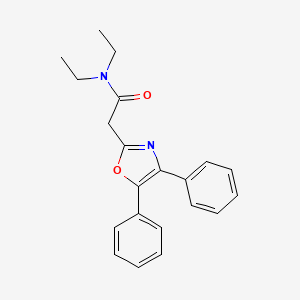
2-(4,5-diphenyl-1,3-oxazol-2-yl)-N,N-diethylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4,5-diphenyl-1,3-oxazol-2-yl)-N,N-diethylacetamide is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features an oxazole ring substituted with diphenyl groups and an acetamide moiety, making it a subject of interest in organic chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4,5-diphenyl-1,3-oxazol-2-yl)-N,N-diethylacetamide typically involves the cyclization of esters of benzoin and aromatic acids. One common method is the acylation of benzoin using Davidson’s method, followed by cyclization to form the oxazole ring . The reaction conditions often include the use of phase-transfer catalysis and specific reagents like desyl chloride .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimization for large-scale production. This includes the use of automated reactors and continuous flow systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
2-(4,5-diphenyl-1,3-oxazol-2-yl)-N,N-diethylacetamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce the oxazole ring or other substituents.
Substitution: This reaction can replace hydrogen atoms or other groups with different substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of substituted oxazole compounds .
Scientific Research Applications
2-(4,5-diphenyl-1,3-oxazol-2-yl)-N,N-diethylacetamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Mechanism of Action
The mechanism of action of 2-(4,5-diphenyl-1,3-oxazol-2-yl)-N,N-diethylacetamide involves its interaction with specific molecular targets. It is known to inhibit enzymes like cyclooxygenase-2 (COX-2), which plays a role in inflammation and pain pathways . Additionally, it may interact with other receptors and enzymes, contributing to its multifaceted effects.
Comparison with Similar Compounds
Similar Compounds
Oxaprozin: A non-steroidal anti-inflammatory drug with a similar oxazole structure.
Spiropyrans: Compounds with photochromic properties that share structural similarities with the oxazole ring.
Spirooxazines: Another class of photochromic compounds with related structural features.
Uniqueness
What sets 2-(4,5-diphenyl-1,3-oxazol-2-yl)-N,N-diethylacetamide apart is its combination of the oxazole ring with the diethylacetamide group, which imparts unique chemical and biological properties
Properties
Molecular Formula |
C21H22N2O2 |
|---|---|
Molecular Weight |
334.4 g/mol |
IUPAC Name |
2-(4,5-diphenyl-1,3-oxazol-2-yl)-N,N-diethylacetamide |
InChI |
InChI=1S/C21H22N2O2/c1-3-23(4-2)19(24)15-18-22-20(16-11-7-5-8-12-16)21(25-18)17-13-9-6-10-14-17/h5-14H,3-4,15H2,1-2H3 |
InChI Key |
KSCDFHGCXIZGJP-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C(=O)CC1=NC(=C(O1)C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[[(2-Chlorophenyl)methylamino]methyl]aniline](/img/structure/B13896151.png)


![2-Chloro-6-methoxy-4-[(methylsulfanyl)methyl]pyridine](/img/structure/B13896160.png)


